2-chloro-5-nitro-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitro-N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral parts of several biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitro-N-phenylpyrimidin-4-amine typically involves the nitration of 2-chloro-N-phenylpyrimidin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as 2-chloropyrimidine and aniline. The nitration step is followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted pyrimidines.
Reduction: Formation of 2-chloro-5-amino-N-phenylpyrimidin-4-amine.
Oxidation: Formation of oxidized derivatives, although these are less common.
Scientific Research Applications
2-Chloro-5-nitro-N-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
2-Chloro-5-nitropyrimidine: Lacks the phenyl group but shares similar reactivity.
2-Chloro-4-nitroaniline: Similar structure but with an aniline core instead of pyrimidine.
5-Nitro-2-phenylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
Uniqueness: 2-Chloro-5-nitro-N-phenylpyrimidin-4-amine is unique due to the presence of both the nitro and chloro substituents on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The phenyl group enhances its lipophilicity and potential for interactions with biological targets.
Properties
CAS No. |
54748-09-3 |
---|---|
Molecular Formula |
C10H7ClN4O2 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C10H7ClN4O2/c11-10-12-6-8(15(16)17)9(14-10)13-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI Key |
IFOWNWQRJFGHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.